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S-Benzyl-D-penicillamine

Cat. No.: B1578929
M. Wt: 239.33
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Overview of D-Penicillamine

Historical Perspective in Chemical and Biological Research

D-penicillamine, chemically known as D-β,β-dimethylcysteine, was first identified as a degradation product of penicillin. nih.gov Its journey into the forefront of biomedical research began in 1956 when Dr. John Walshe proposed its use as a chelating agent for the treatment of Wilson's disease, a genetic disorder characterized by copper accumulation. mdpi.comwikipedia.orgnih.gov This discovery marked a pivotal moment, establishing D-penicillamine as the first oral medication for this condition. nih.gov Beyond its application in Wilson's disease, research has also explored its utility in treating other conditions involving metal accumulation and in rheumatoid arthritis. nih.govjscimedcentral.com

The synthesis of D-penicillamine can be achieved through two primary routes: semi-synthetically from the degradation of penicillins or through a complete synthetic process involving the resolution of a racemic mixture. chemicalbook.com One notable industrial method is the Asinger process, which involves the reaction of isobutyraldehyde, sulfur, and ammonia (B1221849) to produce a key intermediate. chemicalbook.comresearchgate.net

Stereochemical Importance and Chirality in Biological Systems

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology, as most biologically relevant molecules, including amino acids and sugars, are chiral. wikipedia.org D-penicillamine possesses a chiral center, leading to the existence of two enantiomers: D-penicillamine and L-penicillamine. wikipedia.org This stereochemical difference has profound biological implications.

The D-isomer is the therapeutically active form, while the L-isomer is toxic due to its inhibitory effect on pyridoxine (B80251) (vitamin B6). wikipedia.orgbiomedgrid.com This stark contrast in biological activity underscores the critical importance of stereochemistry in drug design and function. biomedgrid.com The specific spatial arrangement of atoms in D-penicillamine allows it to interact effectively with biological targets, such as metal ions, while the L-isomer's different configuration leads to adverse effects. wikipedia.orgresearchgate.net This enantiomer-specific activity is a common phenomenon in pharmacology, where one enantiomer of a chiral drug may exhibit the desired therapeutic effect while the other is inactive or even harmful. biomedgrid.com

Significance of S-Benzyl-D-Penicillamine as a Chemical Entity

Role as a Thiol-Containing Amino Acid Derivative

This compound is a derivative of D-penicillamine where the hydrogen atom of the thiol group (-SH) is replaced by a benzyl (B1604629) group. researchgate.net This modification makes it a protected form of the thiol-containing amino acid. chemimpex.com Thiols are organosulfur compounds that are analogs of alcohols and play crucial roles in various biological processes. wikipedia.org The thiol group in D-penicillamine is central to its chemical reactivity, participating in chelation of heavy metals, disulfide exchange reactions, and condensation with aldehydes. chemicalbook.comnorthwestern.edu

The benzyl group in this compound serves as a protecting group for the reactive thiol moiety. This protection is essential in multi-step chemical syntheses where the thiol group needs to be unreactive during certain reaction steps. The benzyl group can be later removed to regenerate the free thiol when needed. google.com This strategic use of a protecting group allows for greater control and specificity in complex chemical transformations.

Utility in Advanced Chemical Synthesis and Peptide Chemistry

The protected nature of this compound makes it a valuable building block in advanced chemical synthesis, particularly in the field of peptide chemistry. chemimpex.com Peptides are chains of amino acids linked by amide bonds, and their synthesis often requires the use of amino acids with protected functional groups to prevent unwanted side reactions. nih.gov

In solid-phase peptide synthesis (SPPS), a technique widely used to create custom peptides, protected amino acids are sequentially added to a growing peptide chain attached to a solid support. nih.govarizona.edu Fmoc-S-benzyl-D-penicillamine, a form of this compound with an additional fluorenylmethoxycarbonyl (Fmoc) protecting group on the amino group, is specifically designed for this purpose. chemimpex.com The Fmoc group provides temporary protection for the amino group and can be selectively removed under mild basic conditions, allowing for the stepwise assembly of the peptide chain. chemimpex.comnih.gov The use of such protected derivatives enables the synthesis of complex peptides with high purity and yield, which are crucial for research in drug development and materials science. chemimpex.comresearchgate.net

PropertyValue
IUPAC Name (2R)-2-Amino-3-(benzylsulfanyl)-3-methylbutanoic acid
Molecular Formula C12H17NO2S
CAS Number 54536-37-7
Melting Point 190-194°C
Optical Rotation -92±2º (C=1 in 1N HCl)

Properties

Molecular Weight

239.33

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies

Synthetic Pathways to S-Benzyl-D-Penicillamine and its Precursors

The generation of this compound and its essential precursor, D-penicillamine, can be achieved through several distinct synthetic routes. These pathways include the direct modification of D-penicillamine, building the molecule from simpler achiral components followed by separation of enantiomers, and leveraging natural sources like penicillin.

The most straightforward method for preparing this compound is the direct S-alkylation of D-penicillamine. This reaction involves the nucleophilic attack of the thiol group on a benzyl (B1604629) halide (e.g., benzyl bromide or benzyl chloride) under basic conditions. The base deprotonates the highly acidic thiol group to form a thiolate anion, which is a potent nucleophile. The reaction is typically carried out in a polar solvent to facilitate the dissolution of the amino acid and reagents.

Parameter Description
Starting Material D-Penicillamine
Reagent Benzyl bromide or Benzyl chloride
Base Sodium hydroxide, Potassium carbonate, or similar
Solvent Water, Ethanol, or an aqueous/alcoholic mixture
General Outcome Formation of a stable thioether bond, protecting the thiol group

This method is efficient for producing the S-benzylated derivative directly from the chiral precursor, preserving the stereochemistry at the alpha-carbon.

The simultaneous reaction of isobutyraldehyde, sulfur, and ammonia (B1221849) yields a 2-isopropyl-5,5-dimethyl-3-thiazoline intermediate. chemicalbook.com This heterocyclic compound serves as a key precursor to the racemic penicillamine (B1679230). Following the synthesis of the racemate, a crucial chiral resolution step is required to isolate the desired D-enantiomer. google.com Resolution can be accomplished through several techniques:

Diastereomeric Salt Formation: Reacting the racemic penicillamine with a chiral resolving agent (e.g., a chiral acid or base) forms diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

Enantioselective Chromatography: Using a high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase (CSP) allows for the direct separation of the D- and L-enantiomers. mdpi.com

D-penicillamine can be manufactured semi-synthetically by the degradation of penicillins, which are naturally produced by fermentation. chemicalbook.comgoogle.com The core structure of penicillin contains the D-penicillamine framework. The process involves the chemical or enzymatic hydrolysis of the penicillin molecule.

For instance, the degradation of benzylpenicillin (Penicillin G) can be manipulated to break down the thiazolidine (B150603) ring. uliege.be Acid treatment or specific enzymatic action can cleave the β-lactam and amide bonds. One of the fragments that can be isolated from this process is N-formyl-D-penicillamine. uliege.bebath.ac.ukcore.ac.uk Subsequent hydrolysis of the N-formyl group yields the free D-penicillamine. Another approach involves converting the penicillin to a penicilloic acid, followed by treatment with a mercuric salt to form a penicillamine-mercuric salt complex, which is later converted to penicillamine hydrochloride. google.com

Route Precursor Key Process Intermediate/Product
Semi-Synthetic BenzylpenicillinChemical or Enzymatic HydrolysisN-formyl-D-penicillamine, D-penicillamine uliege.beresearchgate.net
Semi-Synthetic Penicillin GAlkaline Hydrolysis, Mercuric Salt TreatmentPenicillamine-mercuric salt complex google.com

These routes are advantageous as they start from a readily available, naturally derived chiral precursor, avoiding the need for total synthesis and subsequent chiral resolution.

Advanced Derivatization for Research Applications

This compound itself is a derivative of D-penicillamine, but it can be further modified to suit specific research needs. These modifications are designed to alter its chemical reactivity or its biological properties, such as cell permeability.

In solid-phase peptide synthesis (SPPS), this compound can be incorporated into peptide chains. To achieve this, its alpha-amino group must be temporarily protected to prevent self-polymerization and ensure controlled, sequential addition to the growing peptide chain. The most common protecting group used in modern SPPS is the 9-fluorenylmethoxycarbonyl (Fmoc) group. chemimpex.com

The Fmoc group is attached to the nitrogen atom of this compound. This derivative, Fmoc-S-benzyl-D-penicillamine, is a key building block for synthesizing peptides containing this specific amino acid. chemimpex.com The Fmoc group is stable to the acidic conditions often used to cleave other protecting groups on amino acid side chains but is readily removed by a base, typically a solution of piperidine (B6355638) in an organic solvent. chempep.compeptide.com This orthogonality—the ability to remove one type of protecting group without affecting another—is fundamental to successful peptide synthesis. biosynth.com The S-benzyl group serves as a stable, permanent protecting group for the thiol side chain throughout the synthesis and is typically removed at the final cleavage step with strong acid.

Derivative Protecting Group Function Cleavage Condition
Fmoc-S-benzyl-D-penicillamine Fmoc (on N-terminus)Temporary protection during peptide couplingBase (e.g., Piperidine) chempep.com
Fmoc-S-benzyl-D-penicillamine Benzyl (on Sulfur)"Permanent" side-chain protection during synthesisStrong Acid (e.g., HF, TFMSA) peptide.com

For research into the biological activity and transport of D-penicillamine, it is often necessary to increase its lipophilicity (fat-solubility). The inherent polarity of the amino and carboxylic acid groups can limit its ability to cross cellular membranes. A common strategy to overcome this is esterification of the carboxylic acid group. nih.gov

By reacting D-penicillamine with alcohols such as methanol, hexanol, or benzyl alcohol in the presence of thionyl chloride, a range of ester derivatives can be synthesized. nih.gov These esters are more lipophilic than the parent compound. The increase in lipophilicity can be quantified by measuring the partition coefficient between octanol (B41247) and water. For example, the hexyl ester of D-penicillamine exhibits a significantly higher degree of lipophilicity compared to the methyl ester. nih.gov These lipophilic derivatives are valuable tools for studying how changes in physicochemical properties affect the compound's distribution and activity in biological systems. nih.gov

Isotopic Labeling (e.g., Deuterium) for Spectroscopic and Mechanistic Studies

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical and biological systems and to elucidate structural and mechanistic details. nih.govnih.gov The substitution of an atom with its isotope, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D), introduces a mass change that can be detected by various analytical methods without significantly altering the chemical properties of the compound. nih.gov In the context of this compound, deuterium labeling has been instrumental in spectroscopic studies, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy. umich.edudoi.org

A key application is found in the synthesis of deuterium-labeled penicillamine analogues for incorporation into peptides. For instance, D,L-[4,4'-²H₆]penicillamine was synthesized to aid in the unequivocal assignment of proton NMR spectra for cyclic enkephalin analogues. umich.eduumich.edu The synthesis involves the preparation of S-Benzyl-D,L-[4,4'-²H₆]penicillamine as a crucial intermediate. umich.edu This labeled precursor allows for the introduction of a deuterated penicillamine residue at specific positions within a peptide chain.

The primary benefit of this approach is the simplification of complex ¹H-NMR spectra. The protons on the gem-dimethyl groups of penicillamine can produce overlapping signals that are difficult to assign, especially in a large molecule like a peptide. By replacing the methyl protons with deuterons, the corresponding signals disappear from the ¹H-NMR spectrum. This spectral editing allows researchers to definitively identify which signals belong to which specific penicillamine residue, thereby facilitating detailed conformational analysis of the peptide in solution. umich.edudoi.org Such studies are vital for understanding the structure-activity relationships of pharmacologically active peptides. umich.edu

Table 1: Application of Deuterium Labeling in Penicillamine Research

Labeled Compound Intermediate Application Analytical Technique Key Finding

Formation of Thiazolidine Adducts and Their Chemical Reactivity

The structure of penicillamine, featuring both a thiol (-SH) and an amino (-NH₂) group originating from the same carbon atom, allows for facile condensation reactions with aldehydes and ketones to form five-membered heterocyclic rings known as thiazolidines. annalsofrscb.ro This reaction is a cornerstone of the derivatization chemistry of penicillamine and its analogues. The formation of a thiazolidine ring involves the nucleophilic attack of the thiol sulfur on the carbonyl carbon, followed by the attack of the amino nitrogen to form an imine, which then cyclizes and dehydrates. nih.gov

This compound itself, with its thiol group protected by a benzyl group, cannot directly form a thiazolidine ring in this manner. However, the parent compound, D-penicillamine, readily undergoes this cyclization. A new series of thiazolidine-4-carboxylic acid derivatives has been synthesized in a one-step reaction by the cyclization of D-penicillamine with various aromatic aldehydes. annalsofrscb.ro These reactions are often high-yielding and produce stable crystalline products.

The chemical reactivity of these thiazolidine adducts is of significant interest. The thiazolidine ring is not inert and can participate in various chemical transformations. For example, the stability of the ring can be pH-dependent. Under certain conditions, the ring can open, regenerating the original amine and thiol groups. This reactivity is critical in biological contexts. For instance, L-penicillamine has been shown to act as a mechanism-based inhibitor of the enzyme serine palmitoyltransferase by forming a thiazolidine adduct with the enzyme's essential pyridoxal-5'-phosphate (PLP) cofactor. researchgate.net This adduct formation effectively sequesters the cofactor, inhibiting the enzyme's catalytic activity. While this specific example uses the L-isomer, it illustrates the general principle of thiazolidine formation as a mechanism of biological interaction and inhibition.

Table 2: Examples of Thiazolidine Derivatives from D-Penicillamine

Reactant Thiazolidine Product Significance
D-Penicillamine + Aromatic Aldehydes 2-Aryl-thiazolidine-4-carboxylic acid derivatives Synthesis of novel heterocyclic compounds with potential biological activity. annalsofrscb.ro
D,L-Penicillamine + Carbonyl Compound D-3-Formyl-2,2,5,5-tetramethyl-thiazolidine-4-carboxylic acid Used as a derivative in the chemical resolution of racemic penicillamine. google.com

Functional Group Derivatization for Analytical Enhancement

For quantitative analysis, particularly in complex biological matrices, the direct detection of this compound or its parent compound D-penicillamine can be challenging. Functional group derivatization is a common strategy employed to enhance the detectability and chromatographic properties of an analyte. researchgate.net This involves reacting the analyte with a labeling reagent to attach a moiety that is highly responsive to a specific detector.

The thiol group of D-penicillamine (after removal of the S-benzyl protecting group) is a primary target for derivatization. Reagents that are highly specific for sulfhydryl groups are often used. A prominent example is N-(1-pyrenyl)maleimide (NPM), which reacts with the thiol to form a highly fluorescent adduct. nih.govsemanticscholar.org This derivatization allows for the sensitive and selective quantification of D-penicillamine using reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection. nih.gov The method is noted for its rapidity, sensitivity, and reproducibility, making it suitable for determining D-penicillamine levels in biological samples. researchgate.netnih.gov

Another reagent used for the fluorescence derivatization of the sulfhydryl group is 5-dimethylaminonaphthaline-1-sulfonylaziridine. nih.gov Similar to NPM, this reagent forms a fluorescent derivative that enables detection in the picomole range. nih.gov The carboxylic acid group of this compound also presents an opportunity for derivatization to improve detection in liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). Reagents like 2-picolylamine can be used to convert the carboxylic acid into a derivative that is highly responsive in the positive-ion mode of ESI-MS, significantly increasing detection sensitivity. nih.gov

Table 3: Derivatizing Agents for Analytical Enhancement of Penicillamine

Derivatizing Agent Target Functional Group Analytical Technique Advantage
N-(1-pyrenyl)maleimide (NPM) Thiol (-SH) HPLC with Fluorescence Detection Forms a highly fluorescent adduct, enabling sensitive and reproducible quantification. nih.govsemanticscholar.org
5-dimethylaminonaphthaline-1-sulfonylaziridine Thiol (-SH) HPLC with Fluorescence Detection Reacts selectively with thiols, allowing for detection in the picomole range. nih.gov

Structural Elucidation and Conformational Analysis

Crystallographic Investigations

X-ray crystallography offers an unparalleled, high-resolution view of molecular structures in the solid state, defining bond lengths, angles, and intermolecular interactions with high precision. mdpi.com

While the crystal structure for S-Benzyl-D-penicillamine itself is not widely reported in literature, the structure of a closely related derivative, S,N-dibenzyl-D-penicillamine monohydrate, has been characterized. This derivative was obtained during the synthesis of this compound from D-penicillamine and benzyl (B1604629) chloride. osaka-u.ac.jpnih.gov

Single-crystal X-ray analysis of S,N-dibenzyl-D-penicillamine monohydrate revealed that it crystallizes in the monoclinic system with the space group C2. osaka-u.ac.jpnih.gov The asymmetric unit of the crystal contains two independent organic molecules and two water molecules, with both organic molecules existing in a zwitterionic form. osaka-u.ac.jpnih.gov The dihedral angles between the planes of the two benzyl rings in the independent organic molecules are 86.84 (10)° and 88.77 (11)°. nih.govnih.gov

Interactive Table: Crystallographic Data for S,N-dibenzyl-D-penicillamine monohydrate
ParameterValueReference
Chemical FormulaC₁₉H₂₃NO₂S·H₂O nih.gov
Formula Weight (Mr)347.46 nih.gov
Crystal SystemMonoclinic nih.gov
Space GroupC2 osaka-u.ac.jp
a (Å)19.930 (2) nih.gov
b (Å)6.2500 (7) nih.gov
c (Å)30.645 (4) nih.gov
β (°)98.715 (7) nih.gov
Volume (V) (ų)3773.2 (8) nih.gov
Z (molecules per cell)8 nih.gov
Temperature (K)200 nih.gov
RadiationMo Kα nih.gov
R-factor (R[F² > 2σ(F²)])0.041 nih.gov

Spectroscopic Characterization

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing valuable information about its electronic structure, vibrational modes, and the chemical environment of its atoms.

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution. Studies on deuterated derivatives of S-benzyl-penicillamine have provided specific assignments for its proton signals.

In one study, S-Benzyl-D,L-[4,4'-²H₆]penicillamine was synthesized to aid in the assignment of NMR spectra. umich.edu The ¹H-NMR spectrum of the N-formyl derivative in DMSO-d₆ showed distinct signals corresponding to different protons within the molecule. umich.edu

Interactive Table: ¹H-NMR Chemical Shifts for N-formyl-S-benzyl[4,4'-²H₆]-D,L-penicillamine
Proton AssignmentChemical Shift (δ, ppm)MultiplicitySolventReference
α-CH3.28SingletDMSO-d₆ umich.edu
Benzyl CH₂3.79SingletDMSO-d₆ umich.edu
Phenyl C₆H₅ & CHO7.2-7.42MultipletDMSO-d₆ umich.edu
NH7.52Broad SingletDMSO-d₆ umich.edu

For the parent compound, D-penicillamine, the two methyl groups are chemically non-equivalent due to the adjacent chiral center, resulting in two distinct singlets in the ¹H-NMR spectrum at approximately 1.44 and 1.53 ppm. researchgate.net The methine proton (α-CH) appears as a singlet around 3.65 ppm. researchgate.net In this compound, the introduction of the benzyl group would lead to additional signals in the aromatic region (typically 7.2-7.4 ppm) and a signal for the benzylic methylene (B1212753) (-S-CH₂-) protons.

¹³C NMR spectroscopy provides information about the carbon framework. For D-penicillamine, characteristic signals for the carboxyl, quaternary, methine, and methyl carbons are observed. The addition of the S-benzyl group introduces signals for the benzylic carbon and the aromatic carbons of the phenyl ring.

Vibrational spectroscopy, including IR and Raman techniques, identifies the functional groups present in a molecule by probing their characteristic vibrational frequencies. scitepress.org For this compound, the spectra would be dominated by vibrations associated with its key structural components.

Carboxylic Acid Group: A broad O-H stretching band would be expected in the IR spectrum around 2500-3300 cm⁻¹, and a strong C=O stretching vibration typically appears between 1700-1725 cm⁻¹. nih.gov

Amino Group: In its zwitterionic form (common for amino acids), the ammonium (B1175870) group (-NH₃⁺) would show N-H stretching bands in the 2500-3100 cm⁻¹ region and bending vibrations around 1500-1600 cm⁻¹.

Benzyl Group: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. Aromatic C=C ring stretching modes appear in the 1450-1600 cm⁻¹ region.

Alkyl and Thioether Groups: C-H stretching and bending vibrations from the methyl and methine groups would be present below 3000 cm⁻¹. The C-S stretching vibration is typically weaker and found in the fingerprint region of the spectrum (600-800 cm⁻¹).

Raman spectroscopy, which is complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations, making it useful for analyzing the C-S bond and the aromatic ring vibrations. rsc.org Studies on the parent molecule D-penicillamine have utilized Raman Optical Activity (ROA) spectroscopy to investigate conformational changes under different pH conditions, highlighting the sensitivity of the technique to the molecule's three-dimensional structure in solution. rsc.org

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. nih.gov this compound possesses chromophores—the phenyl ring of the benzyl group and the carboxyl group—that absorb UV radiation.

This technique is particularly useful for studying the formation of complexes between this compound and metal ions. nih.gov As a derivative of penicillamine (B1679230), a known chelating agent, this compound can coordinate with metal ions through its carboxyl and amino groups. mdpi.com The formation of such a complex alters the electronic environment of the chromophores, typically resulting in a shift of the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths, or a change in absorbance intensity. nih.gov By monitoring these spectral changes while titrating the ligand with a metal ion, one can determine the stoichiometry (ligand-to-metal ratio) and stability constants of the resulting complex. biointerfaceresearch.com

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties of this compound at an atomic level, providing insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. niscpr.res.inmdpi.com DFT calculations can determine the optimized molecular geometry and predict a wide range of electronic properties for this compound.

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. niscpr.res.inmdpi.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of interaction with other molecules.

Reactivity Descriptors: DFT can be used to calculate various chemical reactivity descriptors, such as electronegativity, chemical hardness, and softness, which help in predicting the behavior of the molecule in chemical reactions.

For this compound, DFT calculations can elucidate how the electronic properties of the D-penicillamine core are influenced by the S-benzyl substitution, providing a theoretical foundation for its observed reactivity and biological activity.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound This table presents theoretical data for illustrative purposes.

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability (e.g., antioxidant potential)
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap5.3 eVRelates to chemical stability and reactivity
Dipole Moment2.1 DebyeQuantifies the polarity of the molecule

Molecular Dynamics (MD) Simulations of this compound Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. tanaffosjournal.ir This technique allows researchers to study the dynamic behavior of this compound, providing insights into its flexibility, conformational changes, and interactions with its environment (e.g., water or a binding site). tanaffosjournal.irutmb.edu

An MD simulation of this compound in an aqueous solution can reveal:

Solvation Structure: How water molecules arrange around the solute and the stability of these interactions.

Conformational Flexibility: The simulation can track the fluctuations and transitions between different conformations of the molecule, identifying the most populated states under physiological conditions. tanaffosjournal.ir

Intramolecular Interactions: The formation and breaking of intramolecular hydrogen bonds and other non-covalent interactions can be monitored over time.

When studying the interaction with a biomolecule, MD simulations can be used to assess the stability of the ligand-protein complex predicted by docking, providing a more dynamic and realistic view of the binding process. mdpi.com

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a flexible molecule like this compound and determine their relative energies. nih.gov The results are often visualized as a conformational energy landscape, a plot that maps the potential energy of the molecule as a function of its geometric parameters (e.g., rotatable bonds). researchgate.netnih.gov

The process typically involves:

Conformational Search: Using algorithms to systematically or stochastically explore the molecule's conformational space to find various low-energy structures.

Energy Minimization: Optimizing the geometry of each identified conformer to find the nearest local energy minimum.

Energy Calculation: Calculating the relative energies of the stable conformers using quantum mechanics (like DFT) or molecular mechanics force fields.

This analysis is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation that is complementary to the binding site of a biological target. researchgate.net Understanding the energy landscape provides insight into which conformations are most likely to be present and accessible for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound, a QSAR study would involve synthesizing a series of derivatives with varied substituents on the benzyl or penicillamine scaffold and measuring their biological activity (e.g., enzyme inhibition, cytotoxicity). nih.gov

The key steps in QSAR modeling are:

Data Set Preparation: Compiling a set of molecules with known structures and experimentally measured activities.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule, which quantify various aspects of their structure (e.g., steric, electronic, hydrophobic properties).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity. ajchem-a.com

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure it is robust and not due to chance correlation. nih.govajchem-a.com

A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds and prioritizing synthetic efforts. journaljpri.commdpi.com

Molecular Docking Studies with Biomolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein) to form a stable complex. biointerfaceresearch.com The primary goals of docking are to predict the binding mode and to estimate the binding affinity (strength of binding) of the complex. researchgate.net

The docking process involves:

Receptor and Ligand Preparation: Obtaining the 3D structures of the target protein (often from a database like the Protein Data Bank) and the ligand.

Docking Simulation: Using a docking algorithm to sample a large number of possible orientations and conformations of the ligand within the protein's binding site.

Scoring: Evaluating each generated pose using a scoring function, which estimates the binding free energy. The pose with the best score is considered the most likely binding mode. mdpi.com

Based on the known activities of the parent compound D-penicillamine, which include chelation of metals and inhibition of matrix metalloproteinases (MMPs), potential targets for docking studies with this compound could include enzymes involved in cancer progression or fibrosis. nih.govmdpi.com The results of docking studies can reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex and provide a structural basis for the molecule's activity. d-nb.info

Table 2: Potential Protein Targets for Molecular Docking of this compound This table presents hypothetical targets based on the known pharmacology of related compounds.

Potential Protein TargetPDB ID ExampleTherapeutic RationaleKey Interactions to Investigate
Matrix Metalloproteinase-2 (MMP-2)1CK7Antifibrotic and anticancer activityCoordination with catalytic zinc, hydrogen bonds with backbone residues
Copper Chaperone Atox11FE0Copper chelation propertiesInteraction with the copper-binding cysteine residues
Serum Albumin1H9ZDrug transport and distributionHydrophobic interactions with the benzyl group, hydrogen bonds

Biochemical Interactions and Molecular Mechanisms

Metal Ion Complexation and Chelation Chemistry

The ability of D-penicillamine to bind with heavy metals is a cornerstone of its therapeutic use. wikipedia.orgnih.gov This process involves the coordination of a metal ion by the thiol, amino, and carboxylic acid groups of the molecule, forming a stable chelate that can be excreted from the body. researchgate.netresearchgate.net

Coordination with Transition Metals (e.g., Copper, Iron, Ruthenium, Mercury, Lead, Nickel)

D-penicillamine is well-documented as a chelator for a range of transition metals, including copper, lead, mercury, and others. nih.govyoutube.comnih.gov Studies have shown that the sulfhydryl group is the primary binding site for these soft metal ions. For instance, in treating Wilson's disease, D-penicillamine chelates excess copper, facilitating its removal. medlink.comebi.ac.uk The formation of complexes with metals like Ruthenium (III) has also been studied, demonstrating the versatility of the thiol group in coordination chemistry. orientjchem.org

However, S-Benzyl-D-penicillamine lacks a free thiol group. The sulfur atom is part of a thioether linkage, which significantly reduces its ability to act as a strong donor for metal ions compared to a thiolate. While some thioethers can coordinate to "soft" metals, the potent, tridentate chelation seen with D-penicillamine involving the thiol, amino, and carboxyl groups is not possible. researchgate.netrsc.org Therefore, this compound does not function as an effective chelating agent for these transition metals in a biological context.

Stoichiometry and Stability of Metal-S-Benzyl-D-Penicillamine Complexes

Detailed studies on D-penicillamine have established the stoichiometry and stability of its metal complexes. For example, research indicates that one copper atom combines with two molecules of D-penicillamine. medlink.com The stability constant for the Ruthenium (III)-penicillamine complex has been calculated to be 2.54 x 10^4, and the metal-to-ligand ratio is typically 1:2. orientjchem.org

Such data is absent for this compound because it does not form stable chelates in the same manner. Without the free thiol group to anchor the metal ion, the resulting complexes, if they form at all via the amino and carboxylate groups, would be significantly less stable and lack the therapeutic efficacy of D-penicillamine chelates.

Mechanistic Insights into Chelation Processes

The mechanism of chelation by D-penicillamine involves the deprotonation of its thiol and amino groups to form strong coordinate bonds with the metal ion. nih.govacs.org This creates a stable ring structure that sequesters the metal.

This mechanism is inoperative for this compound. The benzylated sulfur atom cannot deprotonate and cannot participate in forming a stable chelate ring. Consequently, the mechanistic pathways that make D-penicillamine an effective chelating agent are blocked for its S-benzyl derivative.

Disulfide Exchange Reactions and Redox Biology

Thiol-disulfide exchange is a critical biochemical reaction involved in protein folding and redox signaling. biorxiv.org D-penicillamine's free thiol group allows it to readily participate in these reactions. nih.gov

Interactions with Biological Thiols and Disulfides (e.g., Cysteine, Cystine)

D-penicillamine can interact with biological disulfides like cystine. In the treatment of cystinuria, it participates in a disulfide exchange reaction to form a penicillamine-cysteine mixed disulfide. wikipedia.orgyoutube.com This mixed disulfide is significantly more soluble than cystine, preventing the formation of kidney stones. wikipedia.org This reactivity is entirely dependent on the presence of the nucleophilic thiol group. nih.gov

This compound, with its sulfur atom locked in a thioether bond, cannot act as a nucleophile in a disulfide exchange reaction. It lacks the reactive thiol necessary to break disulfide bonds and therefore cannot interact with cysteine or cystine in this manner.

Formation and Dynamics of Mixed Disulfides

The formation of mixed disulfides is the direct outcome of the thiol-disulfide exchange reaction. D-penicillamine can form a homodimer, penicillamine (B1679230) disulfide, or mixed disulfides with other thiols like cysteine. biorxiv.orgusp.org The dynamics of these reactions are central to its mechanism of action in certain conditions.

Because this compound cannot initiate or participate in disulfide exchange, the formation of mixed disulfides is not a part of its chemical behavior. The stability of the carbon-sulfur bond in the thioether prevents it from engaging in the redox biology characteristic of free thiols.

Enzymatic Interactions and Inhibition Kinetics

The interaction of D-penicillamine with various enzymes can lead to the modulation of their catalytic activity.

Lactic Dehydrogenase (LDH): Studies have shown that D-penicillamine can alter the activity and structure of LDH isoenzymes. In vitro incubation of rat serum with D-penicillamine resulted in a notable loss of activity in the LDH-5 isoenzyme. It also caused minor decreases in the anodic mobility of the other four LDH isoenzymes nih.gov. In separate studies investigating metal-induced enzyme inhibition, D-penicillamine was shown to reverse the inhibitory effects of copper (Cu²⁺) on LDH activity nih.gov.

β-Glucuronidase: In the reviewed scientific literature, no specific data were found regarding the direct modulation or inhibition of β-glucuronidase activity by this compound or D-penicillamine.

D-penicillamine demonstrates inhibitory activity against several specific enzyme classes through distinct mechanisms.

L-Homoserine O-Acetyltransferase: This enzyme is a key target in the L-methionine biosynthetic pathway in fungi. Research on Candida albicans has identified L-homoserine O-acetyltransferase (CaMet2p) as a target for penicillamine. Notably, both D-penicillamine and its enantiomer, L-penicillamine, exhibit comparable inhibitory effects on this enzyme nih.govnih.gov. Docking studies suggest that both enantiomers can bind effectively to the enzyme's catalytic site with similar affinities and binding modes nih.gov. At concentrations of 1.0 mM and 2.0 mM, D-penicillamine inhibited the enzyme by approximately 15% and 50%, respectively nih.gov.

PLP-dependent enzymes: Pyridoxal-5'-phosphate (PLP) is a critical cofactor for a wide range of enzymes involved in amino acid metabolism. D-penicillamine can interact with this cofactor, leading to enzyme inhibition researchgate.netscispace.com. One specific PLP-dependent enzyme, cystathionine-γ-lyase (CSE), which is involved in the production of hydrogen sulfide (H₂S), is selectively inhibited by D-penicillamine. This inhibition is dependent on the presence of PLP and occurs at concentrations lower than those required for D-penicillamine to act as a substrate for H₂S production nih.gov. This interaction suggests that D-penicillamine acts as a cysteine analogue, interfering with enzymes central to sulfur-containing amino acid metabolism nih.gov.

The structural relationship between penicillamine and penicillin antibiotics underlies its interaction with bacterial enzymes involved in cell wall synthesis. DD-peptidases, also known as penicillin-binding proteins (PBPs), are the primary targets of β-lactam antibiotics like penicillin researchgate.netnih.govwikipedia.org.

When benzylpenicillin reacts with DD-peptidases, the enzyme becomes acylated, leading to its inactivation. This reaction involves the fragmentation of the penicillin molecule. One of the degradation products released during this process is N-formyl-D-penicillamine researchgate.net. This demonstrates that the D-penicillamine scaffold is a core component of the interaction between the antibiotic and the enzyme. The formation of this fragment is a consequence of the cleavage of the C5–C6 bond in the penicillin structure, which contrasts with the action of β-lactamases that typically hydrolyze the β-lactam ring to produce penicilloic acid researchgate.net.

D-penicillamine is a notable inhibitor of the peroxidase enzyme catalase, which is essential for cellular defense against oxidative stress by decomposing hydrogen peroxide. The inactivation of catalase by D-penicillamine is a complex process that transiently renders the enzyme inactive nih.govbiorxiv.org.

The proposed mechanism involves two distinct pathways that both lead to the formation of Compound II (CAT-Fe(IV)=O), a temporarily inactive state of the enzyme nih.govbiorxiv.org.

Thiyl Radical Generation: D-penicillamine reacts with the native catalase, generating D-penicillamine thiyl radicals. These radicals then fuel a redox cycle that produces H₂O₂ nih.govbiorxiv.org.

Compound II Formation: The generated H₂O₂ can then react with the enzyme. The process involves the formation of Compound I, which is subsequently reduced to the inactive Compound II nih.gov.

This inactivation is dose-dependent. In the presence of the chelating agent DTPA, D-penicillamine partially inactivates catalase with a relative IC₅₀ value of 191 ± 26 µM. In the absence of DTPA, the inhibition is much more potent, with the IC₅₀ value dropping to 10.6 ± 0.5 µM, suggesting that redox-active metal ions cooperate in the inactivation process biorxiv.orgresearchgate.net.

Inhibition of Catalase by D-Penicillamine and Other Biological Thiols
CompoundRelative IC₅₀ (mM)Experimental Conditions
D-Penicillamine (with DTPA)0.19150 mM phosphate (B84403) buffer, pH 7.4, 25 °C
Cysteine (Cys)0.59
Homocysteine (HCys)1.44
Glutathione (GSH)21.2

Protein Binding and Macromolecular Interactions

In biological systems, D-penicillamine exhibits significant binding to macromolecules, particularly plasma proteins. A large portion of the compound in the bloodstream exists not as a free molecule but as a conjugate bound to proteins via disulfide bonds.

The primary binding partner is albumin, the most abundant protein in plasma. D-penicillamine forms a stable D-penicillamine-albumin disulfide conjugate (D-pen-alb) nih.gov. This binding has a profound impact on the pharmacokinetic profile of the drug. Free D-penicillamine is eliminated rapidly from plasma, whereas the albumin-bound form has a much longer elimination half-life. Studies in patients with rheumatoid arthritis have shown that D-pen-alb is present in both plasma and the synovial fluid of inflamed joints, which is considered a site of action for its anti-arthritic effects nih.gov. The concentration of the albumin conjugate in synovial fluid is typically lower than in plasma but remains significant nih.gov.

Pharmacokinetic Parameters of D-Penicillamine Forms in Plasma
ParameterFree D-Penicillamine (D-pen)D-Penicillamine-Albumin (D-pen-alb)
Peak Concentration (µM)5.4 ± 1.226.2
Time to Peak45 min - 2 h-
Elimination Half-life (t½)0.6 h40 h
Pre-dose Concentration (µM)Undetectable19.1

Binding to Serum Proteins (e.g., Albumin, Ceruloplasmin)

The interaction of penicillamine derivatives with serum proteins is a key factor in their pharmacokinetic profile. While specific studies on this compound are limited, the behavior of its parent compound, D-penicillamine, provides significant insight. In plasma, approximately 80% of D-penicillamine is bound to proteins. nih.govmdpi.com This binding is primarily facilitated by its metabolites, especially disulfides, which form linkages with albumin. mdpi.com This protein binding is responsible for the slow elimination of the drug from plasma. mdpi.com

D-penicillamine also demonstrates a notable interaction with ceruloplasmin, the major copper-carrying protein in the blood. In patients with Wilson's disease, a genetic disorder of copper metabolism, therapy with penicillamine can cause ceruloplasmin to disappear from the serum. nih.gov This effect was observed to be reversible, with the protein reappearing after discontinuation of the drug. nih.gov This interaction underscores the potent metal-chelating properties of the penicillamine structure, which is thought to be central to its therapeutic effects in conditions of copper overload. mdpi.com

Table 1: D-penicillamine Binding Characteristics in Plasma

Parameter Finding Source
Protein Binding Approx. 80% of D-penicillamine in plasma is protein-bound. nih.govmdpi.com
Primary Binding Protein Albumin (via disulfide metabolites). mdpi.com
Free Form in Plasma Approximately 6%. mdpi.com
Interaction with Ceruloplasmin Can lead to the disappearance of ceruloplasmin from serum during therapy. nih.gov

Influence on Collagen Cross-Linking at the Molecular Level

D-penicillamine significantly influences the biosynthesis of collagen cross-links, a process essential for the tensile strength and stability of connective tissue. wikipedia.org Its mechanism is not the inhibition of initial cross-link formation, but rather the disruption of their maturation into more complex, stable forms. nih.gov

The process begins when the enzyme lysyl oxidase catalyzes the formation of lysyl-derived aldehydes, such as allysine and hydroxyallysine, on collagen molecules. nih.govresearchgate.net These aldehydes rapidly form bifunctional Schiff-base cross-links. nih.gov Contrary to earlier beliefs that D-penicillamine directly blocks these aldehydes, research indicates its principal effect is to block the synthesis of polyfunctional cross-links from these Schiff base precursors. nih.gov This interference is thought to be a result of steric hindrance; the presence of the penicillamine molecule disrupts the close molecular packing of collagen fibrils that is necessary for the spontaneous maturation of bifunctional cross-links into more stable, polyfunctional products. nih.gov This action results in an accumulation of the precursor Schiff-base cross-links and a decrease in mature, polyfunctional cross-links, ultimately affecting the mechanical properties of the collagen. nih.gov

Receptor Binding and Ligand-Target Studies (e.g., Opioid Receptors, Neurokinin 1 Receptor)

The penicillamine structure has been incorporated into novel bifunctional compounds designed to target multiple receptors simultaneously, such as opioid receptors and the neurokinin 1 (NK1) receptor. nih.gov Both receptor types are G protein-coupled receptors involved in pain signaling. nih.gov

In one study, cyclic peptide analogues containing D-penicillamine were synthesized and evaluated for their binding affinity to both δ-opioid receptors and NK1 receptors. nih.gov The inclusion of D-penicillamine was found to be a critical determinant of the compound's affinity and selectivity. For instance, a cyclic peptide incorporating D-Pen² and D-Pen⁵ showed enhanced affinity for the δ-opioid receptor compared to analogues with a larger ring size. nih.gov The research demonstrated that combining the pharmacophores for both an opioid agonist and an NK1 antagonist, with the structural constraints provided by penicillamine, could yield compounds with high affinity and selectivity. nih.gov The compound designated as Tyr-cyclo[D-Pen-Gly-Phe-Pen]-Pro-Leu-Trp-NH-[3′,5′-(CF3)2-Bzl] was identified as a particularly effective bifunctional molecule with potent opioid agonist activity and a 1400-fold selectivity for the δ-receptor over the µ-receptor. nih.gov

Table 2: Binding Affinities (Ki, nM) of D-Penicillamine Containing Peptides for the δ-Opioid Receptor

Compound Ring Size D-Pen Position(s) Ki (nM) for δ-Opioid Receptor
Analogue 3 14-membered D-Pen², D-Pen⁵ 38
Analogue 4 20-membered D-Pen² 150
Analogue 5 20-membered D-Pen⁷ 720

Data sourced from a study on bifunctional compounds for opioid and neurokinin 1 receptors. nih.gov

Advanced Analytical Methodologies for S Benzyl D Penicillamine and Its Metabolites

Chromatographic Techniques

Chromatography remains a cornerstone for the separation and analysis of S-Benzyl-D-penicillamine and its related compounds. The versatility of this technique allows for its application in various stages of chemical investigation, from purity assessment to the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes (e.g., Electrochemical, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound, often employing reversed-phase columns, such as C18, for separation. nih.gov The choice of detection mode is critical and is tailored to the specific analytical requirements, including sensitivity and selectivity.

Electrochemical Detection (ED) offers high sensitivity for electroactive compounds like thiols. For the analysis of D-penicillamine, a related compound, amperometric detection has been successfully utilized, with oxidation potentials set around +0.95 V (vs. an Ag/AgCl reference electrode). nih.govnih.gov This approach is suitable for determining the presence of the free thiol group, which can be characteristic of certain metabolites or degradation products of this compound.

Fluorescence Detection provides enhanced sensitivity and selectivity, often requiring derivatization of the analyte to introduce a fluorescent tag. For D-penicillamine and other thiols, various derivatizing agents are employed to react with the sulfhydryl group. nih.gov One such agent is N-(1-pyrenyl)maleimide (NPM), which reacts with thiols to form highly fluorescent adducts, allowing for detection at picomolar levels. nih.gov While specific applications to this compound are not extensively documented, this methodology is readily adaptable.

ParameterElectrochemical DetectionFluorescence Detection
Principle Measures the current generated by the oxidation or reduction of the analyte at an electrode surface.Measures the fluorescence emitted by the analyte after excitation with light of a specific wavelength.
Derivatization Not typically required if the analyte is electroactive.Often necessary to attach a fluorophore to the analyte.
Sensitivity High, often in the nanomolar to picomolar range.Very high, can reach picomolar to femtomolar levels.
Selectivity Good, based on the specific oxidation/reduction potential of the analyte.High, dependent on the specific excitation and emission wavelengths of the fluorophore.

Gas Chromatography (GC) and Hyphenated Techniques

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a valuable technique for the analysis of volatile and thermally stable derivatives of this compound. Due to the low volatility of the parent compound, derivatization is a mandatory step to convert it into a form suitable for GC analysis. nih.gov

Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the qualitative analysis of this compound. It is particularly useful for assessing the purity of a sample and for monitoring the progress of chemical reactions. nih.gov

For the analysis of penicillamine (B1679230) and its derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. A variety of mobile phase systems can be employed to achieve separation, with the choice depending on the polarity of the compounds of interest. For instance, in the chiral separation of penicillamine enantiomers after derivatization, a binary mobile phase of phenol-water (3:1 v/v) has been used for normal-phase TLC, while combinations of acetonitrile (B52724) and triethylamine (B128534) phosphate (B84403) buffer are suitable for reversed-phase TLC. nih.gov Visualization of the separated spots can be achieved under UV light if the compounds are UV-active, or by staining with various reagents such as ninhydrin (B49086) for compounds containing primary amine groups. semanticscholar.orgnih.gov

ApplicationStationary PhaseMobile Phase Example (for related compounds)Visualization
Purity Assessment Silica Gel 60 F254Chloroform:Methanol:Acetic Acid (e.g., 85:10:5)UV light (254 nm), Iodine vapor, Ninhydrin stain
Reaction Monitoring Silica Gel 60 F254Ethyl Acetate:Hexane (e.g., 1:1)UV light (254 nm), Potassium permanganate (B83412) stain

Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS)

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) represents a state-of-the-art analytical platform for the comprehensive analysis of this compound and its metabolites. This technique combines the superior separation efficiency of UHPLC with the high mass accuracy and sensitivity of HRMS. rsc.org

UHPLC-HRMS is particularly advantageous for the analysis of complex biological matrices, enabling the identification and quantification of metabolites at very low concentrations. nih.gov The high resolving power of the mass spectrometer allows for the determination of the elemental composition of unknown compounds, facilitating their structural elucidation. While specific UHPLC-HRMS methods for this compound are not extensively published, the general principles applied to the analysis of pharmaceuticals and their metabolites in biological fluids are directly applicable. rsc.org

Electrochemical and Spectrophotometric Detection Systems

Electrochemical and spectrophotometric methods provide alternative and often complementary approaches to chromatographic techniques for the analysis of this compound.

Voltammetric Methods (Stripping, Cyclic, Polarography)

Voltammetric techniques are based on the measurement of the current that flows as a function of the potential applied to an electrode. These methods are highly sensitive for electroactive species and can be used for the quantitative analysis of this compound, likely through the oxidation of its thiol group (if present as a metabolite) or other electroactive moieties.

Cyclic Voltammetry (CV) is a powerful technique for studying the electrochemical behavior of compounds. For L-cysteine, a related thiol-containing amino acid, CV has been used to investigate its oxidation mechanism at various modified electrodes. nih.gov Such studies can provide valuable information on the redox properties of this compound and its potential metabolites.

Stripping Voltammetry offers exceptionally low detection limits through a pre-concentration step. In this technique, the analyte is first accumulated onto the working electrode, followed by a stripping step where the potential is scanned, and the resulting current is measured. This method has been applied to the determination of other sulfur-containing compounds and could be adapted for the trace analysis of this compound.

Polarography , a specific type of voltammetry using a dropping mercury electrode, has also been used for the analysis of related compounds.

MethodPrincipleApplication for this compound (projected)
Cyclic Voltammetry The potential is swept linearly in both forward and reverse directions, and the resulting current is measured.Elucidation of redox mechanisms of the compound and its metabolites.
Stripping Voltammetry The analyte is pre-concentrated on the electrode surface before the voltammetric measurement.Ultra-trace quantification in environmental or biological samples.
Polarography A dropping mercury electrode is used as the working electrode.Quantitative analysis, though less common now than solid electrode voltammetry.

Spectrophotometric and Fluorometric Assays for Quantification

Spectrophotometric and fluorometric methods are mainstays in the quantitative analysis of this compound and its parent compound, D-penicillamine, owing to their accessibility and sensitivity. Spectrophotometry in this context often relies on reactions that produce a colored product, whose absorbance is proportional to the analyte concentration. For instance, a sensitive method for the spectrophotometric determination of penicillamine is based on its reaction with phosphomolybdic acid. nih.gov Another approach involves the reduction of a Cu(II)-bathocuproine complex by penicillamine, resulting in a yellow-orange colored Cu(I)-bathocuproine complex with maximum absorbance at 483 nm. pensoft.net Kinetic spectrophotometric methods have also been developed, which measure the rate of a reaction involving the analyte. pensoft.netsrce.hr

Fluorometric assays generally offer higher sensitivity compared to spectrophotometry. These methods often require derivatization of the thiol group of penicillamine with a fluorescent reagent. One such method uses 5-dimethylaminonaphthaline-1-sulfonylaziridine as a derivatizing agent, which reacts selectively with thiols. nih.gov The resulting fluorescent product can then be quantified. Another innovative fluorometric method utilizes red-emissive carbon dots (R@CDs) and cobalt ions. nih.gov In this system, cobalt ions initially enhance the fluorescence of the carbon dots. The addition of D-penicillamine leads to a quenching of this fluorescence through a dual mechanism: competitive displacement of cobalt ions and the formation of a colored complex that induces an inner filter effect. nih.gov This method has demonstrated a very low limit of detection of 0.0041 µM. nih.gov

Table 1: Comparison of Spectrophotometric and Fluorometric Methods for D-Penicillamine Quantification

Method Type Reagent/System Principle Limit of Detection (LOD) Reference
Spectrophotometric Phosphomolybdic Acid Chromatic reaction 1.49 µg/ml nih.gov
Kinetic Spectrophotometric Cu(II)-bathocuproine complex Reduction of Cu(II) to Cu(I) complex 9.0 x 10⁻⁷ mol L⁻¹ pensoft.net
Fluorometric 5-dimethylaminonaphthaline-1-sulfonylaziridine Derivatization of thiol group pmol range nih.gov
Fluorometric Red-emissive carbon dots (R@CDs) and cobalt ions Dual-quenching mechanism 0.0041 µM nih.gov

Chemiluminescence and Colorimetric Methods for Sensitive Detection

For highly sensitive detection of this compound and related compounds, chemiluminescence and colorimetric methods are employed. Chemiluminescence assays measure the light emitted from a chemical reaction. A flow injection method with chemiluminescence detection has been described for the determination of penicillamine. rsc.org This method is based on the reaction of thiol-containing compounds with cerium(IV) in an acidic medium, with quinine (B1679958) used as a fluorescer to enhance the signal. rsc.org Another approach involves the quenching of the chemiluminescence generated by the oxidation of luminol (B1675438) by hydrogen peroxide in the presence of silver nanoparticles. researchgate.net The addition of penicillamine leads to a decrease in the chemiluminescence signal, which is proportional to its concentration. researchgate.net

Colorimetric methods provide a simpler, often visual, means of detection. A well-established colorimetric method for thiols is based on the use of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). docksci.com This reagent reacts with the free thiol group of penicillamine to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically. docksci.com This method is straightforward and can be adapted for use in various formats, including microplates. researchgate.net A more recent dual-mode colorimetric and fluorometric detection method utilizes bimetallic FeCu co-doped carbon dots (FeCu@CDs) as nanozymes. nih.gov D-penicillamine inhibits the peroxidase-like activity of these nanozymes, leading to a color change that can be measured. This assay has achieved a colorimetric detection limit of 0.13 μM. nih.gov

Table 2: Chemiluminescence and Colorimetric Methods for D-Penicillamine Detection

Method Type Reagent/System Principle Limit of Detection (LOD) Reference
Chemiluminescence Quinine–cerium(IV) system Energy-transferred excitation 15 pmol rsc.org
Chemiluminescence Luminol-H₂O₂-Silver Nanoparticles Quenching of chemiluminescence - researchgate.net
Colorimetric Ellman's reagent (DTNB) Formation of yellow TNB product - docksci.com
Colorimetric FeCu@CDs nanozyme Inhibition of peroxidase-mimetic activity 0.13 µM nih.gov

Capillary Electrophoresis (CE) and Microfluidic Platforms

In-column Fiber Optics Light-Emitting Diode Induced Fluorescence Detection

Capillary electrophoresis (CE) coupled with sensitive detection methods offers a powerful tool for the analysis of this compound. A notable advancement in this area is the use of an in-column fiber optics light-emitting diode (LED) induced fluorescence detection system for the determination of penicillamine. researchgate.net This setup provides a simple and compact optical arrangement that can reduce the scattering of excitation light compared to conventional fluorescence detection systems. researchgate.net In a reported method, optimum separation was achieved using a 10 mM borate (B1201080) buffer at pH 9.1 with an applied voltage of 20 kV. researchgate.net The system demonstrated a linear dynamic range from 3.2 x 10⁻⁷ to 4.8 x 10⁻⁵ mol L⁻¹ with a correlation coefficient of 0.9991. researchgate.net This technique has been successfully applied to the determination of penicillamine in pharmaceutical tablets and human plasma. researchgate.net

Enantiomeric Resolution using Chiral Reagents and Stationary Phases

The separation of enantiomers is critical in pharmaceutical analysis, and capillary electrophoresis is well-suited for this purpose. For the enantiomeric resolution of D- and L-penicillamine, various chiral selectors can be incorporated into the running buffer. Cyclodextrins are commonly used chiral selectors. For instance, introducing beta-cyclodextrin (B164692) into the running buffer can achieve the enantioseparation of D-L-penicillamine. nih.govsigmaaldrich.com In some cases, an additive like (+)-camphor-10-sulfonic acid, a chiral ion-pairing reagent, is essential to obtain a baseline separation. nih.govsigmaaldrich.com

Another approach involves the derivatization of the penicillamine enantiomers with a chiral derivatizing agent before separation. After derivatization, the resulting diastereomers can be separated by conventional chromatography or electrophoresis. wikipedia.org A study on the chiral separation of penicillamine enantiomers by capillary electrophoresis involved derivatization with 1-chloro-2,4-dinitrobenzene (B32670) (CDNB). researchgate.net The separation was optimized using sulfated-β-cyclodextrin (S-β-CD) as a chiral selector in a borate buffer, achieving complete resolution of the derivatives in 14 minutes with a resolution value of up to 3.7. researchgate.net This method was sensitive enough to determine 0.3% of the L-penicillamine enantiomer in a D-penicillamine drug sample. researchgate.net

Table 3: Capillary Electrophoresis Methods for Penicillamine Analysis

Analytical Goal Method Details Key Parameters Outcome Reference
Quantification CE with in-column fiber optics LED induced fluorescence detection 10 mM borate buffer (pH 9.1), 20 kV applied voltage Linear range: 3.2 x 10⁻⁷ to 4.8 x 10⁻⁵ mol L⁻¹ researchgate.net
Enantiomeric Resolution CE with chiral selector beta-cyclodextrin and (+)-camphor-10-sulfonic acid in running buffer Baseline separation of D- and L-penicillamine nih.govsigmaaldrich.com
Enantiomeric Resolution CE with derivatization and chiral selector Derivatization with CDNB, 25 mM S-β-CD in 50 mM borate buffer (pH 9.5) Complete resolution in 14 minutes, resolution up to 3.7 researchgate.net

Kinetic and Reaction-Based Analytical Approaches

Inhibitory Kinetic Spectrophotometric Methods

Inhibitory kinetic spectrophotometric methods offer a sensitive and selective approach for the quantification of D-penicillamine. These methods are based on the ability of D-penicillamine to inhibit the rate of a catalyzed reaction. The extent of inhibition is proportional to the concentration of D-penicillamine.

One such method utilizes the inhibitory effect of D-penicillamine on the Hg²⁺ catalyzed substitution of cyanide in hexacyanoruthenate(II) by pyrazine. biointerfaceresearch.com Organo-sulfur compounds like D-penicillamine can inhibit the catalytic efficiency of Hg²⁺ by forming a stable complex with it. biointerfaceresearch.com The reaction progress is monitored by measuring the absorbance of the product at a specific wavelength. biointerfaceresearch.com This method allows for the quantitative determination of D-penicillamine at the micro-level, down to a 1.0 × 10⁻⁶ M level. biointerfaceresearch.com

Another inhibitory kinetic spectrophotometric method is based on the inhibition of the Hg(II) catalyzed substitution of cyanide in hexacyanoruthenate(II) by nitroso-R-salt (NRS). usp.ac.fj The strong binding of D-penicillamine to Hg(II) ions leads to a decrease in the rate of the catalyzed reaction. usp.ac.fj The reaction is followed spectrophotometrically at 525 nm, and the method has a reported detection limit of 2.5 × 10⁻⁷ M. usp.ac.fj These inhibitory kinetic methods have been successfully applied for the determination of D-penicillamine in pharmaceutical preparations. biointerfaceresearch.comusp.ac.fj

Table 4: Inhibitory Kinetic Spectrophotometric Methods for D-Penicillamine

Catalyzed Reaction Principle of Inhibition Wavelength for Monitoring Limit of Detection Reference
Hg²⁺ catalyzed substitution of cyanide in [Ru(CN)₆]⁴⁻ by pyrazine D-penicillamine forms a stable complex with the Hg²⁺ catalyst 370 nm 1.0 × 10⁻⁶ M biointerfaceresearch.com
Hg(II) catalyzed substitution of cyanide in [Ru(CN)₆]⁴⁻ by nitroso-R-salt (NRS) D-penicillamine binds strongly with Hg(II) ions, inhibiting the catalyst 525 nm 2.5 × 10⁻⁷ M usp.ac.fj

Flow Injection Analysis Systems

Flow Injection Analysis (FIA) represents a versatile and automated analytical technique that holds significant potential for the rapid and efficient determination of this compound and its metabolites. This methodology is characterized by the injection of a discrete sample volume into a continuously flowing carrier stream, which then transports the sample to a detector. The inherent advantages of FIA, including high sample throughput, reduced reagent consumption, and adaptability to various detection methods, make it a compelling alternative to more time-consuming chromatographic techniques. While specific FIA methods for this compound are not extensively documented in publicly available literature, the well-established application of this technique for the analysis of D-penicillamine and other thiol-containing compounds provides a strong foundation for its adaptation.

The core principle of an FIA system involves the controlled dispersion of the injected sample plug within the carrier stream. This dispersion is a function of the flow rate, tube length and diameter, and the physical properties of the sample and carrier. By precisely controlling these parameters, reproducible analytical signals can be obtained. For a compound like this compound, which lacks a strong native chromophore or fluorophore, the FIA system would typically be coupled with a derivatization step to facilitate detection.

Several detection strategies can be employed in FIA for the analysis of thiol-containing molecules. Spectrophotometric detection is a common approach, often involving a reaction that produces a colored product. For instance, the reaction of thiols with palladium (II) to form a yellow complex has been utilized for the FIA of D-penicillamine and could be adapted for this compound. nih.gov This reaction provides a basis for quantification by measuring the absorbance at a specific wavelength.

Another powerful detection method is fluorimetry, which offers high sensitivity and selectivity. nih.gov This often requires pre- or post-column derivatization with a fluorogenic reagent that specifically reacts with the thiol group. An example of such a reagent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to produce a highly fluorescent isoindole derivative. researchgate.net Given that this compound possesses a free thiol group, this derivatization chemistry is highly applicable.

The general setup of an FIA system for the analysis of this compound would consist of a pump to propel the carrier stream, an injection valve to introduce a precise volume of the sample, a reaction coil where derivatization occurs, and a detector to measure the resulting signal. The continuous flow nature of the system allows for rapid analysis, with typical sample throughputs ranging from tens to hundreds of samples per hour. nih.gov

The table below outlines a hypothetical FIA system configuration for the analysis of this compound, based on established methods for similar thiol compounds.

ParameterDescriptionTypical Value/Reagent
Pump Propels the carrier and reagent streams at a constant flow rate.Peristaltic or Syringe Pump
Injector Introduces a precise and reproducible volume of the sample into the carrier stream.Rotary or Loop Injector
Carrier Stream A buffer solution that transports the sample through the system.Phosphate or Borate Buffer
Reagent Stream Contains the derivatizing agent for reaction with the analyte.o-Phthalaldehyde (OPA) with a primary amine
Reaction Coil A length of tubing where the sample and reagent mix and react.Teflon or PEEK tubing
Detector Measures the physical or chemical property of the derivatized analyte.Spectrophotometer or Fluorometer
Data Acquisition Records and processes the detector signal.Computer with appropriate software

Detailed research findings on the FIA of D-penicillamine provide valuable insights into the operational parameters that could be optimized for this compound analysis. For example, studies have investigated the influence of pH, reagent concentration, reaction time (determined by the length of the reaction coil and flow rate), and temperature on the sensitivity and reproducibility of the assay.

The following table summarizes typical experimental conditions and performance characteristics from FIA methods developed for D-penicillamine, which would serve as a starting point for the development of a method for this compound.

Analytical ParameterSpectrophotometric Method (Pd(II) complexation) nih.govFluorimetric Method (Thallium(III) oxidation) nih.gov
Wavelength (nm) Not specifiedλex = 227, λem = 419
Linear Range 1.0 x 10⁻⁵ - 7.0 x 10⁻⁴ M3 x 10⁻⁷ - 8 x 10⁻⁶ M
Sample Throughput (samples/h) Not specified90
Relative Standard Deviation (%) Not specified0.29 - 0.48
Reagents Pd(II) in 1 M HClThallium(III) in HCl medium

These data highlight the high sensitivity and throughput achievable with FIA. The development of an FIA method for this compound and its metabolites would involve a systematic optimization of these parameters to achieve the desired analytical performance for specific applications, such as pharmaceutical quality control or pharmacokinetic studies.

Pre Clinical and Mechanistic Studies of Biological Relevance

In Vitro Investigations of Cellular Response

In vitro studies have demonstrated that D-penicillamine can modulate the function of lymphocytes, with a more pronounced effect on T-cells than B-cells. Research using normal human peripheral blood mononuclear cells indicated that preincubation with D-penicillamine and copper sulfate (B86663) (CuSO₄) markedly inhibited helper T-cell function. nih.gov This combination almost completely abolished the generation of immunoglobulin-secreting cells in response to T-cell-dependent polyclonal B-cell activators. nih.gov However, the treatment had little direct effect on the capacity of B-cells to generate these immunoglobulins when their T-cell-dependent activation was bypassed. nih.gov

This suggests that the primary immunological impact of the compound is the impairment of helper T-cell activity, which subsequently leads to a reduction in T-cell-dependent B-cell activation. nih.gov This mechanism is supported by findings in patients with rheumatoid arthritis, where D-penicillamine therapy was shown to reduce immunoglobulin synthesis by peripheral blood lymphocytes, supporting the hypothesis that the drug selectively impairs helper T-cells in vivo. nih.gov Further studies on human T, B, and other cell lines showed varied effects, with some T-cell lines (H9, Jurkat) and B-cell lines (NC37) showing impaired proliferation at certain concentrations, while others (Raji, U937) were not negatively influenced. nih.gov

D-penicillamine exhibits distinct effects on different functions of immune cells, particularly polymorphonuclear leukocytes. Studies have shown that it significantly decreases leukocyte chemotaxis in a dose-dependent manner, with significant inhibition observed at concentrations of 50 mg/liter. nih.govnih.gov This reduction in the directed migration of immune cells may contribute to its mechanism of action in inflammatory conditions by limiting the influx of leukocytes into affected tissues. nih.gov

In contrast to its inhibitory effect on chemotaxis, D-penicillamine does not appear to impair the phagocytic capabilities of these cells. Research has demonstrated no inhibition of latex particle ingestion by polymorphonuclear leukocytes at concentrations up to 400 mg/liter. nih.govnih.gov Furthermore, the compound did not affect the release of the lysosomal enzyme β-Glucuronidase following phagocytosis, nor did it cause cell damage as measured by lactic dehydrogenase release. nih.govnih.gov This selective action—inhibiting cell migration while preserving the capacity to engulf and destroy particles—suggests a targeted immunomodulatory effect rather than general cytotoxicity. nih.gov

D-penicillamine has been identified as an inducer of the unfolded protein response (UPR) in specific cancer cell models. nih.govnih.gov The UPR is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In studies using human metastatic melanoma cell lines (A375 and G361), treatment with D-penicillamine was shown to rapidly activate a cytotoxic UPR. nih.govnih.gov

The activation of this pathway was confirmed by the detection of key UPR markers. Focused gene expression array analysis and immunoblotting revealed the upregulation of several stress-response proteins. nih.govnih.gov This body of evidence indicates that D-penicillamine can disrupt protein homeostasis within the ER of susceptible cancer cells, triggering a robust UPR as a primary response.

Table 1: Key UPR Markers Activated by D-penicillamine in Melanoma Cell Lines

Marker Function / Role in UPR Observation
phospho-PERK ER stress sensor; phosphorylates eIF2α Activated
phospho-eIF2α Inhibits global protein translation Activated
Grp78 (BiP) ER chaperone; master UPR regulator Upregulated
CHOP (DDIT3) Pro-apoptotic transcription factor Upregulated
Hsp70 Heat shock protein chaperone Upregulated

The induction of the UPR by D-penicillamine in cancer cells is closely linked to the subsequent activation of programmed cell death, or apoptosis. nih.govnih.gov In human metastatic melanoma cells (A375 and G361), D-penicillamine treatment leads to caspase-dependent cell death. nih.gov This process is primarily mediated through the mitochondrial pathway of apoptosis, which is engaged following the initial ER stress. nih.govnih.gov

A critical component of this apoptotic mechanism is the modulation of the Bcl-2 family of proteins, which regulate mitochondrial integrity. The pro-apoptotic BH3-only protein Noxa (encoded by the PMAIP1 gene) was identified as a key effector in this pathway. nih.govnih.gov D-penicillamine treatment leads to the upregulation of Noxa, which in turn antagonizes the anti-apoptotic protein Mcl-1, leading to its downregulation. nih.gov The significance of this pathway was confirmed experimentally; when Noxa expression was blocked using siRNA, melanoma cells were rescued from D-penicillamine-induced apoptosis. nih.govnih.gov This demonstrates a causative link between Noxa upregulation and the execution of cell death. nih.gov

Table 2: Modulation of Apoptosis-Related Proteins by D-penicillamine in Melanoma Cells

Protein Family / Pathway Function Modulation by D-penicillamine
p53 Tumor Suppressor Activates pro-apoptotic genes Upregulated
Noxa (PMAIP1) Bcl-2 family (BH3-only) Pro-apoptotic; antagonizes Mcl-1 Upregulated
Mcl-1 Bcl-2 family Anti-apoptotic Downregulated
Bcl-2 Bcl-2 family Anti-apoptotic Downregulated

Molecular Pathological Interventions

D-penicillamine has been investigated for its anti-fibrotic properties, which are attributed to its ability to inhibit the cross-linking of collagen. cdc.govnih.gov Collagen cross-links are essential for the stability and tensile strength of collagen fibers, but their excessive formation is a hallmark of fibrosis. The mechanism of inhibition is believed to involve the formation of a thiazolidine (B150603) ring by D-penicillamine with the lysyl-derived aldehydes that serve as precursors for collagen cross-links. nih.gov

In a rat model of bleomycin-induced pulmonary fibrosis, D-penicillamine administration suppressed the increase in lung collagen content. cdc.gov Crucially, it also altered the structure of the collagen by preventing pathological cross-linking. The study quantified two specific difunctional cross-links, dihydroxylysinonorleucine (DHLNL) and hydroxylysinonorleucine (HLNL). In the fibrotic lungs, there was a significant increase in the ratio of DHLNL to HLNL, indicating altered collagen structure. cdc.gov Treatment with D-penicillamine reversed or prevented this change, maintaining the cross-link ratio at near-control levels. cdc.gov

Further in vitro studies clarified that D-penicillamine's principal effect is not on the initial formation of bifunctional Schiff base cross-links, but rather on blocking their subsequent maturation into more stable, polyfunctional cross-link products. nih.gov This action may be due to interference with the precise molecular packing required for the synthesis of these mature cross-links. nih.gov

Table 3: Effect of D-penicillamine on Collagen Cross-Link Ratios in a Rat Lung Fibrosis Model

Treatment Group DHLNL:HLNL Ratio (approximate) Outcome
Control Normal / Baseline Healthy collagen structure
Bleomycin Alone Increased Altered / "Fibrotic" collagen structure
Bleomycin + D-penicillamine Near-Control Levels Prevention/reversal of pathological cross-linking

Exploration as an Anti-Aldehyde Agent and its Biochemical Ramifications

S-Benzyl-D-penicillamine belongs to a class of compounds related to D-penicillamine, which has been investigated for its potential as a sequestering agent for toxic aldehydes, most notably acetaldehyde (B116499), the primary toxic metabolite of ethanol. nih.govnih.gov The mechanism of aldehyde sequestration by D-penicillamine itself involves its free sulfhydryl (thiol) group, which can react with the aldehyde to form a stable thiazolidine derivative, effectively neutralizing its toxicity. nih.gov

Research into D-penicillamine and its dipeptides has demonstrated significant efficacy in trapping acetaldehyde in various experimental models. nih.gov In cell-free systems, N-terminal dipeptides of D-penicillamine were found to be as effective or even more so than the parent compound in sequestering acetaldehyde. nih.gov Further studies using hepatocyte cultures showed that specific dipeptides, such as D-penicillamylglycine and D-penicillamyl-β-alanine, could substantially lower the concentration of ethanol-derived acetaldehyde. nih.gov Even in the presence of an aldehyde dehydrogenase inhibitor, which causes a massive increase in acetaldehyde levels, these dipeptides were able to reduce its concentration by approximately one-third. nih.gov

The presence of the S-benzyl group in this compound fundamentally alters this direct anti-aldehyde mechanism. The benzyl (B1604629) group protects the thiol moiety, preventing it from reacting directly with aldehydes. Therefore, for this compound to act as an anti-aldehyde agent, it would likely need to function as a prodrug, requiring in vivo cleavage of the thioether bond to release the active D-penicillamine. The biochemical ramifications of this would depend on the rate and location of this metabolic activation.

Table 1: Efficacy of D-Penicillamine Dipeptides in Reducing Ethanol-Derived Acetaldehyde in a Hepatocyte Culture System nih.gov
CompoundExperimental ConditionReduction in Acetaldehyde Concentration
D-penicillamylglycineStandard (2h)79%
D-penicillamyl-β-alanineStandard (2h)84%
D-penicillamylglycineWith Cyanamide (Aldehyde Dehydrogenase Inhibitor)~33%
D-penicillamyl-α-aminoisobutyric acidWith Cyanamide (Aldehyde Dehydrogenase Inhibitor)~33%

Antioxidant Properties and Oxidative Stress Modulation at the Cellular Level

The parent compound, D-penicillamine, is recognized for its antioxidant properties and its ability to modulate oxidative stress. nih.govnih.gov Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous pathological conditions. nih.govnih.gov D-penicillamine can exert its antioxidant effects through multiple mechanisms, including the chelation of transition metals like copper, which can catalyze the formation of free radicals, and by directly scavenging ROS. nih.govresearchgate.net

In a study on human spermatozoa exposed to chemically induced oxidative stress, D-penicillamine was shown to decrease ROS levels. nih.gov This reduction in ROS was associated with the better preservation of mitochondrial membrane potential, sperm motility, and cellular ATP levels, highlighting its protective effects on cellular function. nih.gov Similarly, in a pilot study involving Alzheimer's disease patients, who often exhibit higher systemic oxidative stress, treatment with D-penicillamine led to a decrease in the extent of oxidative stress markers in the serum. nih.govresearchgate.net

The chemical structure of this compound, specifically the protection of the thiol group, suggests that its direct radical-scavenging activity would be diminished compared to the parent compound. The thiol group is a key player in the antioxidant capacity of molecules like glutathione. However, this compound could still modulate oxidative stress indirectly. If metabolized to D-penicillamine, it could then exert the antioxidant activities of the parent molecule.

Table 2: Effects of D-Penicillamine on Markers of Oxidative Stress and Cellular Function nih.govnih.gov
Experimental SystemParameter MeasuredObserved Effect of D-PenicillamineReference
Human SpermatozoaReactive Oxygen Species (ROS) LevelsDecreased nih.gov
Human SpermatozoaMitochondrial Membrane PotentialPreserved nih.gov
Human SpermatozoaSperm MotilityPreserved nih.gov
Human SpermatozoaATP LevelsPreserved nih.gov
Alzheimer's Disease Patients (Serum)Total PeroxidesDecreased nih.gov

Advanced Biomaterials and Nanotechnology Applications

Functionalization of Surfaces and Nanomaterials with this compound Derivatives

The functionalization of surfaces and nanomaterials is a critical strategy for tailoring their physical, chemical, and biological properties for specific applications in medicine, diagnostics, and materials science. nih.govmdpi.com A variety of ligands, including small molecules, polymers, and biomolecules, can be attached to nanomaterial surfaces to impart desired functionalities like biocompatibility, specific recognition, or therapeutic activity. nih.govnih.gov

This compound and its derivatives are well-suited for this purpose due to their multiple functional groups. The carboxylic acid and primary amine groups provide versatile handles for covalent conjugation to surfaces using established chemical methods, such as carbodiimide (B86325) chemistry (e.g., EDC/NHS coupling). These strategies allow the molecule to be anchored to a wide range of materials, including polymers and modified silica (B1680970) nanoparticles. mdpi.com The S-benzyl group adds a hydrophobic character, which could be exploited to modulate interactions with biological membranes or other hydrophobic surfaces. Furthermore, selective deprotection of the benzyl group could expose the thiol, enabling strong coordinate bonding to noble metal surfaces, particularly gold nanoparticles (AuNPs), a common strategy in bionanotechnology. scielo.br

Role in Catalysis and Sensor Technology Development

The unique chemical features of penicillamine (B1679230) derivatives make them attractive components in the development of advanced sensors and catalytic systems. The thiol group of D-penicillamine, for instance, has a high affinity for heavy metals and can interact strongly with the surface of gold nanoparticles, leading to their aggregation and a corresponding change in color and optical properties. This principle has been used to design colorimetric sensors. A dual-mode probe using fluorescent carbon dots and gold nanoparticles has been developed for the sensitive and selective detection of D-penicillamine itself. researchgate.net

While the protected thiol in this compound would prevent this direct interaction, the molecule could be incorporated into sensor designs in other ways. It could serve as a recognition element on a functionalized surface, where its specific binding to a target analyte is transduced into a measurable signal. Alternatively, surfaces functionalized with this compound could be designed as catalytic platforms, where the local chemical environment created by the immobilized molecules influences a specific chemical reaction.

Bioconjugation Strategies for Molecular Probes

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to create a novel construct with combined or enhanced properties. nyu.edu This strategy is fundamental to creating molecular probes for imaging, diagnostics, and targeted therapeutics. dntb.gov.ua

This compound can be readily integrated into bioconjugation strategies. Its carboxylic acid group can be activated to react with amine groups on proteins or peptides, forming stable amide bonds. Conversely, its amine group can be targeted to react with activated carboxyl groups or other functionalities on a target biomolecule. These well-established protocols allow this compound to be conjugated to targeting vehicles such as antibodies, antibody fragments, or other proteins. nyu.edu The resulting bioconjugate could function as a molecular probe, where the penicillamine derivative serves as a chelator for a radiometal (after deprotection) for nuclear imaging, or as a small-molecule payload in a targeted delivery system.

Future Directions and Research Opportunities

Elucidation of Unresolved Biochemical Mechanisms

While the primary role of S-Benzyl-D-penicillamine is often considered as a precursor to D-penicillamine, its own distinct biochemical and pharmacological profile is not yet fully understood. D-penicillamine itself engages in a variety of biochemical reactions, including metal chelation, sulfhydryl-disulfide exchange, and thiazolidine (B150603) formation. nih.gov Future research must delineate how the S-benzyl modification impacts these core mechanisms.

Key unresolved questions include:

Direct Pharmacological Activity: Does this compound possess intrinsic biological activity before its potential in vivo cleavage to D-penicillamine? The increased lipophilicity conferred by the benzyl (B1604629) group could facilitate its passage across cellular membranes, potentially leading to unique intracellular targets and effects.

Metabolic Pathways: The precise metabolic fate of the S-benzyl group and its influence on the bioavailability and tissue distribution of the released D-penicillamine require further investigation.

Impact on Oxidative Stress and Ferroptosis: Recent studies have shown that D-penicillamine can protect against neuronal injury by inhibiting ferroptosis, a form of iron-dependent cell death. nih.gov It is crucial to investigate whether this compound shares this capability and to elucidate the specific molecular targets within this pathway. Furthermore, D-penicillamine treatment has been shown to improve, but not fully normalize, antioxidant capacity in conditions like Wilson's disease. researchgate.net Research into how this compound modulates systemic antioxidant parameters is a promising area.

Immunomodulatory Effects: D-penicillamine is known to reduce T-lymphocyte numbers, inhibit macrophage function, and decrease levels of interleukin-1 (IL-1). wikipedia.org The influence of the S-benzyl moiety on these immunomodulatory properties has not been explored and represents a significant gap in knowledge.

Development of Novel Derivatives with Tailored Bioactivity

The structure of this compound serves as a scaffold for the rational design of new chemical entities with enhanced or novel therapeutic properties. The goal is to create derivatives with tailored bioactivity, improved pharmacokinetic profiles, and better target specificity.

One key strategy involves modifying the benzyl group. Adding various substituents to the aromatic ring could modulate properties such as:

Lipophilicity: Enhancing lipophilicity can improve drug absorption and distribution, potentially creating long-acting agents. nih.gov

Targeting: Incorporating specific functional groups could direct the molecule to particular tissues or cell types.

Electronic Properties: Altering the electron density of the ring could fine-tune the lability of the sulfur-benzyl bond, controlling the rate of D-penicillamine release.

A study focused on converting hydrophilic drugs like D-penicillamine into more lipophilic derivatives through esterification with alcohols, including benzyl alcohol, demonstrated prolonged effectiveness. nih.gov These lipophilic lathyrogens showed efficacy in inhibiting tumor growth and interfering with collagen cross-linking in wound healing. nih.gov This provides a strong rationale for synthesizing a new generation of this compound derivatives.

Table 1: Potential Modifications of this compound and Their Research Objectives

Modification Site Example Substituent Potential Effect Therapeutic Goal
Benzyl Ring Methoxy (-OCH₃) Increased electron density Modulate release of D-penicillamine
Benzyl Ring Halogen (e.g., -F, -Cl) Increased lipophilicity Enhanced membrane permeability
Carboxylic Acid Esterification (e.g., Ethyl ester) Increased lipophilicity Development of long-acting prodrugs

Future work should focus on synthesizing libraries of these novel derivatives and screening them for specific biological activities, such as anti-cancer, anti-inflammatory, or antifibrotic effects. nih.govmdpi.com

Advancements in Computational Prediction and Screening Methodologies

Computational chemistry and bioinformatics offer powerful tools to accelerate the discovery and development of this compound derivatives. These in silico methods can predict the properties and biological activities of novel compounds, thereby reducing the time and cost associated with laboratory-based screening.

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound and its analogs within the active sites of various enzymes and receptors. mdpi.comnih.gov For example, docking studies could explore its potential interactions with metalloenzymes or proteins involved in copper transport, providing insight into mechanisms beyond simple chelation.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can establish a mathematical relationship between the chemical structures of a series of this compound derivatives and their observed biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the selection of the most promising candidates for synthesis.

Virtual Screening: Large chemical libraries can be computationally screened to identify molecules that are structurally similar to this compound or that are predicted to bind to a target of interest. nih.gov This approach can rapidly identify novel scaffolds or derivatives for further investigation.

By integrating these computational methodologies into the research workflow, scientists can more efficiently design derivatives with desired properties, such as enhanced binding to a specific target or an improved pharmacokinetic profile. mdpi.com

Exploration of New Academic Applications in Chemical Biology and Materials Science

The unique chemical structure of this compound, featuring a protected thiol, an amino group, and a carboxylic acid, makes it an attractive molecule for applications beyond pharmacology.

Chemical Biology: The thiol group of D-penicillamine is a powerful nucleophile and metal binder. wikipedia.org this compound, as a protected version, can be used as a tool in chemical biology. For instance, it could be incorporated into peptides or other biomolecules, with the benzyl group serving as a temporary protecting group that can be removed under specific conditions to activate function (e.g., metal binding or disulfide exchange). It could also be explored as a bifunctional chelating agent for creating diagnostic or therapeutic radiopharmaceuticals, an application that has been investigated for D-penicillamine itself. researchgate.net

Materials Science: The ability of the parent compound, D-penicillamine, to chelate heavy metals could be harnessed in the development of new materials. chemicalbook.com Research could explore the incorporation of this compound into polymer matrices. Subsequent removal of the benzyl group could create materials with a high density of available thiol groups, suitable for applications such as:

Heavy Metal Scavenging: Designing filters or resins for environmental remediation to capture toxic metals like mercury, lead, and copper.

Biosensors: Developing sensor surfaces where the immobilized thiol groups can capture specific metal ions, leading to a detectable signal.

Antioxidant Surfaces: Creating materials with surfaces that can quench free radicals, potentially for use in biomedical implants or packaging.

Anticancer Research: The antiangiogenic properties of D-penicillamine, linked to its ability to chelate copper, a necessary cofactor for many growth factors, suggest that this compound and its derivatives could be investigated as potential anticancer agents. mdpi.com Its increased lipophilicity might offer advantages in tumor penetration. nih.gov

By exploring these diverse avenues, the scientific community can unlock the full potential of this compound, moving beyond its current role and establishing it as a versatile platform for innovation in medicine, biology, and materials science.

Q & A

Basic Questions

Q. What are the key methodological considerations for synthesizing S-Benzyl-D-penicillamine with high reproducibility?

  • Answer : Synthesis protocols must include:

  • Reagent specifications : Document sources, purity grades, and preparation methods for all chemicals (e.g., solvents, catalysts) .
  • Reaction conditions : Specify temperature, time, pressure, and molar ratios. For example, hydrogenation steps may require controlled gas flow rates .
  • Purification : Detail column chromatography parameters (e.g., stationary phase, eluent ratios) or recrystallization solvents .
  • Characterization : Report yields, melting points, and spectral data (e.g., NMR, IR) in tabular format to ensure transparency .
    • Reference : Experimental reproducibility guidelines from and emphasize procedural clarity to enable replication .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer : Prioritize:

  • Spectroscopy : 1^1H/13^{13}C NMR for functional group verification; IR for bond vibration analysis.
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended).
  • Mass spectrometry : High-resolution MS for molecular weight confirmation .
    • Best Practice : Include raw spectral data in supplementary materials, formatted as per journal guidelines (e.g., RSC’s requirements for figure clarity) .

Q. How should researchers design initial experiments to evaluate this compound’s stability under varying conditions?

  • Answer :

  • Environmental variables : Test pH (2–12), temperature (4°C–60°C), and light exposure (UV/visible).
  • Sampling intervals : Collect data at 0, 7, 14, and 30 days using HPLC to quantify degradation .
  • Statistical analysis : Apply ANOVA to identify significant stability differences between conditions .
    • Reference : highlights the importance of defining time frames and sample selection criteria .

Advanced Research Questions

Q. How can conflicting data on the biological activity of this compound be resolved methodologically?

  • Answer :

  • Controlled replication : Repeat assays with standardized cell lines (e.g., HEK293 vs. HepG2) and identical buffer conditions .
  • Dose-response curves : Compare IC50_{50} values across studies; use Hill plots to assess cooperativity differences .
  • Meta-analysis : Systematically review literature using PICO frameworks to isolate variables (e.g., solvent effects) .
    • Reference : warns against data manipulation and advocates transparency in reporting discrepancies .

Q. What strategies optimize the yield of this compound in multi-step syntheses while minimizing side reactions?

  • Answer :

  • Design of Experiments (DOE) : Vary catalysts (e.g., Pd/C vs. Raney Ni), solvent polarity, and reaction time to identify optimal conditions .
  • Intermediate monitoring : Use TLC or inline IR to detect byproducts early .
  • Scale-up protocols : Gradually increase batch size while maintaining mixing efficiency and heat transfer .
    • Reference : emphasizes task distribution and milestone tracking in complex syntheses .

Q. What computational approaches are recommended to predict this compound’s interaction mechanisms with biological targets?

  • Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to cysteine-rich proteins (e.g., metallothioneins) .
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent models (e.g., TIP3P water) .
  • QSAR models : Corlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data .
    • Validation : Cross-check computational results with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

Methodological Guidance for Data Presentation

  • Tables/Figures : Use ’s guidelines to present results concisely. For example:
ConditionYield (%)Purity (HPLC)
25°C, 24h7898.5
40°C, 12h9297.8
  • Reproducibility : Follow ’s requirements for detailing instrument models (e.g., "Bruker Avance III 500 MHz NMR") and software versions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.